molecular formula C6H4ClF3N2O2S B6635813 N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide

N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide

Cat. No. B6635813
M. Wt: 260.62 g/mol
InChI Key: LMSDXDXBDJNMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide, also known as SRT1720, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of small molecule activators of the protein deacetylase Sirtuin 1 (SIRT1), which plays a crucial role in regulating cellular metabolism, DNA repair, and aging.

Mechanism of Action

N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide works by activating the protein deacetylase SIRT1, which plays a crucial role in regulating cellular metabolism and aging. SIRT1 deacetylates various target proteins, including transcription factors, histones, and metabolic enzymes, leading to changes in gene expression and cellular function. N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide enhances the activity of SIRT1 by binding to a specific site on the enzyme, leading to increased deacetylase activity.
Biochemical and Physiological Effects:
N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes, reduce inflammation in models of inflammatory bowel disease and arthritis, and enhance mitochondrial function in models of aging and neurodegenerative disorders. It has also been shown to have anti-tumor activity in various cancer cell lines and animal models.

Advantages and Limitations for Lab Experiments

N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has several advantages for lab experiments, including its high potency and specificity for SIRT1, its ability to activate SIRT1 in various cell types and tissues, and its well-established synthesis and purification methods. However, there are also some limitations to using N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide in lab experiments, including its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.

Future Directions

There are several future directions for research on N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide and related compounds. One area of interest is the development of more potent and selective SIRT1 activators, which could have even greater therapeutic potential. Another area of interest is the investigation of the potential role of SIRT1 in aging and age-related diseases, and the development of interventions that can enhance SIRT1 activity in vivo. Finally, there is also interest in the development of SIRT1 activators as therapeutic agents for various diseases, including cancer, diabetes, and neurodegenerative disorders.

Synthesis Methods

The synthesis of N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide involves a series of chemical reactions, starting from commercially available starting materials. The key step involves the coupling of 6-chloro-3-pyridineboronic acid with 1,1,1-trifluoro-2-iodoethane, followed by the addition of a sulfonamide group to form the final product. The yield of the synthesis is typically around 30-40%, and the purity can be further improved by chromatographic purification.

Scientific Research Applications

N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, obesity, and neurodegenerative disorders. In preclinical studies, N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been shown to improve insulin sensitivity, reduce inflammation, and enhance mitochondrial function. It has also been shown to have anti-tumor activity in various cancer cell lines and animal models.

properties

IUPAC Name

N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O2S/c7-5-2-1-4(3-11-5)12-15(13,14)6(8,9)10/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSDXDXBDJNMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NS(=O)(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide

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